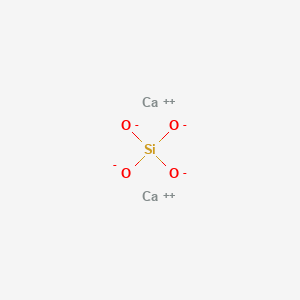

Calcium Silicate

Description

Properties

Key on ui mechanism of action |

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. |

|---|---|

CAS No. |

1344-95-2 |

Molecular Formula |

CaH6O8Si2 |

Molecular Weight |

230.29 g/mol |

IUPAC Name |

calcium bis(trihydroxy(oxido)silane) |

InChI |

InChI=1S/Ca.2H3O4Si/c;2*1-5(2,3)4/h;2*1-3H/q+2;2*-1 |

InChI Key |

LECAAGVQUHQAJK-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2] |

Color/Form |

White powder White, monoclinic crystals White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. |

density |

2.92 g/cu cm White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/ 2 g/cm³ 2.9 |

melting_point |

1540 °C 1250-1500Â °C 2804 °F |

Other CAS No. |

1344-95-2 10034-77-2 |

physical_description |

Dry Powder; Liquid, Other Solid; Other Solid White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH] WHITE POWDER. White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.) White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] |

Pictograms |

Irritant |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt) 13983-17-0 (Ca(SiO3) 10193-36-9 (Parent) |

solubility |

Insoluble in water Solubility in water: poor 0.01% |

vapor_pressure |

0 mmHg (approx) |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Fabrication Techniques for Calcium Silicate Materials

Solution-Based Approaches to Calcium Silicate (B1173343) Synthesis

Solution-based methods offer excellent control over the homogeneity and purity of the resulting calcium silicate phases. These techniques involve the reaction of precursors in a liquid medium, allowing for synthesis at relatively low temperatures.

Sol-Gel Methodologies for Nanostructured this compound

The sol-gel process is a versatile method for synthesizing nanostructured this compound materials with high purity and homogeneity at low temperatures. mdpi.commdpi.com This technique involves the hydrolysis and condensation of molecular precursors, typically tetraethyl orthosilicate (B98303) (TEOS) as a silica (B1680970) source and a calcium salt like calcium nitrate (B79036) or calcium chloride as the calcium source. dovepress.comresearchgate.net The process starts with the formation of a sol, a colloidal suspension of solid particles in a liquid, which then undergoes gelation to form a continuous network. mdpi.com

One of the key advantages of the sol-gel method is the ability to control the material's properties by adjusting synthesis parameters such as the Ca/Si molar ratio, pH, temperature, and the type of catalyst used. dovepress.comresearchgate.net For instance, the use of calcium hydroxide (B78521) as a precursor can lead to reproducible synthesis and gel times, which is crucial for creating bioactive glass and organic-inorganic hybrid scaffolds. nih.govcore.ac.uk The high specific surface area and nanoporosity of sol-gel derived calcium silicates contribute to their enhanced reactivity. mdpi.com

Research has shown that the mixing order of reactants and the choice of calcium precursor significantly influence the chemical reactions and the final properties of the material. dovepress.comcore.ac.uk For example, using calcium alkoxides can facilitate calcium incorporation at room temperature, though it may lead to rapid gelation. core.ac.uk The sol-gel method's ability to produce materials with controlled morphology and good adhesion makes it suitable for creating thin films and powders that can be sintered at high temperatures. mdpi.com

Hydrothermal Synthesis Routes for this compound Hydrate (B1144303) Phases

Hydrothermal synthesis is a prominent method for producing crystalline this compound hydrate (C-S-H) phases, such as tobermorite (B576468) and xonotlite. d-nb.inforesearchgate.net This process is conducted in a sealed autoclave under elevated temperature and pressure, which facilitates the crystallization of the desired phases. d-nb.info The starting materials are typically sources of calcium, like lime (CaO) or calcium hydroxide (Ca(OH)2), and silica, such as silica fume or quartz. strath.ac.ukcelitement.de

The properties of the synthesized C-S-H phases can be controlled by manipulating several parameters, including the Ca/Si molar ratio, reaction temperature, and duration. d-nb.info For example, at temperatures around 200-220 °C and a CaO/SiO2 molar ratio of 1.0, the formation of xonotlite is favorable. nih.gov The crystallinity of the products generally increases with longer hydrothermal treatment durations. nih.gov The reaction mechanism often involves the initial formation of an amorphous C-S-H gel, which then crystallizes into more ordered phases. nih.govresearchgate.net

The reactivity of the silica source also plays a crucial role; amorphous silica tends to react faster than crystalline quartz, leading to the quicker formation of C-S-H phases like tobermorite. nih.gov Research has also explored the use of industrial byproducts, such as calcium silicon slag and silica fume, as precursors, demonstrating the potential for high-value utilization of these materials. nih.govmdpi.com The presence of other ions, such as aluminum, can influence the type of C-S-H phase formed, leading to the synthesis of Al-substituted tobermorite. researchgate.net

Precipitation-Based Synthesis Protocols for this compound Hydrate/Polymer Complexes

Precipitation is a straightforward and rapid method for synthesizing this compound hydrate (C-S-H) phases. d-nb.info This technique typically involves mixing aqueous solutions of a soluble calcium salt, such as calcium nitrate or calcium chloride, with a sodium silicate solution. d-nb.info The immediate precipitation of C-S-H occurs, and the Ca/Si ratio of the product can be controlled by adjusting the concentrations of the precursor solutions. d-nb.info

This method can be extended to create C-S-H/polymer nanocomposites by incorporating polymers during the precipitation process. canada.cacambridge.org High molecular weight polymers, both anionic and cationic, have been successfully incorporated into the C-S-H structure. cambridge.orgcambridge.org The interaction between the polymer and the C-S-H can range from surface adsorption to intercalation between the C-S-H layers, leading to the formation of novel nanocomposite materials. cambridge.orgcambridge.org

For example, anionic polymers like poly(acrylic acid) and poly(methacrylic acid) have been shown to intercalate between the C-S-H layers, with the degree of intercalation depending on the Ca/Si ratio. cambridge.org Similarly, certain cationic polymers such as poly(diallyldimethylammonium chloride) can also be intercalated. cambridge.org The incorporation of polymers like poly(vinyl alcohol) can modify the morphology of the C-S-H. canada.caconcrete.org These C-S-H/polymer complexes can be fabricated using techniques like the layer-by-layer (LBL) method, where CSH particles are formed in each bilayer through the reaction of calcium and silicate ions. mdpi.com Another approach involves a solution mixing method where synthesized CSH is mixed with a polymer solution, such as nylon 6/66 dissolved in formic acid. nih.gov

Solid-State Reaction Techniques for Crystalline Calcium Silicates

Solid-state reaction is a conventional and widely used method for synthesizing crystalline calcium silicates, particularly wollastonite (CaSiO₃). sapub.orgpsu.edu This technique involves heating a homogenous mixture of solid reactants, typically calcium carbonate (CaCO₃) or lime (CaO) and silica (SiO₂), to high temperatures, but below their melting points. psu.eduunila.ac.id The process relies on the diffusion of ions between the solid particles to form the desired product.

The temperature and duration of the reaction are critical parameters. For instance, β-wollastonite can be formed at around 1050°C, which can then transform into α-wollastonite (pseudowollastonite) at higher temperatures, such as 1150°C. sapub.orgpsu.edu The reactivity of the raw materials significantly impacts the synthesis; amorphous or semi-crystalline silica sources generally lead to higher yields of wollastonite at lower temperatures compared to crystalline quartz. infona.pl To facilitate the reaction, mineralizers or fluxing agents like boric oxide (B₂O₃) or sodium carbonate (Na₂CO₃) are sometimes added to lower the reaction temperature and enhance the crystallization process. psu.educambridge.org

This method has been successfully employed using various raw materials, including naturally occurring minerals like limestone and silica sand, as well as industrial by-products and biowaste such as bamboo leaf ash and mollusk shells. sapub.orgunila.ac.id The primary advantage of the solid-state reaction method is its simplicity and the use of inexpensive raw materials. psu.edu However, it often requires high temperatures and can result in products with larger grain sizes compared to solution-based methods. unila.ac.id

Emerging Fabrication Paradigms for this compound Structures

Recent advancements in manufacturing have introduced novel techniques for fabricating this compound structures with complex and precisely controlled architectures. These emerging paradigms are particularly significant in the field of biomedical engineering for creating scaffolds for tissue regeneration.

Additive Manufacturing (3D Printing) of this compound Scaffolds

Additive manufacturing (AM), or 3D printing, has emerged as a revolutionary technique for fabricating patient-specific scaffolds with controlled porosity, interconnectivity, and complex geometries. nih.govrsc.org Several 3D printing technologies have been applied to this compound-based materials, including direct ink writing (robocasting), selective laser sintering (SLS), and vat photopolymerization techniques like digital light processing (DLP). rsc.orgnih.govbiorxiv.org

In direct ink writing, a paste-like ink containing this compound powder is extruded layer-by-layer to build the desired structure. nih.govrsc.org These inks can be composed of this compound, such as wollastonite, mixed with a polymer binder like gelatin. nih.gov Selective laser sintering involves using a laser to selectively fuse powdered materials, such as a blend of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and this compound, to create a solid structure. nih.gov Vat photopolymerization methods utilize a photosensitive resin containing ceramic particles that is selectively cured by light. rsc.orgaccscience.com

These 3D-printed scaffolds often undergo a post-processing heat treatment or sintering step to remove the binder and densify the ceramic, which enhances their mechanical properties. nih.govresearchgate.net The resulting scaffolds exhibit high porosity and interconnected pore networks, which are crucial for cell infiltration, nutrient transport, and tissue ingrowth. rsc.orgiyte.edu.tr Researchers have successfully fabricated scaffolds from various this compound compositions, including wollastonite, dithis compound, and composites with other bioceramics like hydroxyapatite (B223615) and β-tricalcium phosphate (B84403). nih.govrsc.orgnih.gov The ability to create biomimetic and mechanically robust structures makes 3D printing a promising approach for bone tissue engineering applications. biorxiv.orgrsc.org

Interactive Data Table of Research Findings

| Synthesis/Fabrication Method | Precursors/Materials | Key Findings/Properties |

| Sol-Gel | TEOS, Calcium Nitrate | High purity and homogeneity, nanoporous structure. mdpi.commdpi.com |

| Hydrothermal Synthesis | Lime, Silica Fume | Crystalline C-S-H phases (Tobermorite, Xonotlite). d-nb.inforesearchgate.net |

| Precipitation | Calcium Nitrate, Sodium Silicate, Polymers | Rapid formation of C-S-H/polymer nanocomposites. d-nb.infocanada.ca |

| Solid-State Reaction | Calcium Carbonate, Silica | Synthesis of crystalline wollastonite at high temperatures. sapub.orgpsu.edu |

| Additive Manufacturing (3D Printing) | This compound Powders, Binders/Resins | Prefabricated scaffolds with controlled architecture and high porosity. nih.govrsc.org |

Template-Assisted Synthesis and Self-Assembly Mechanisms of Spherical this compound Particles

The fabrication of this compound (CS) particles with precisely controlled size and shape is critical for harnessing their full potential in applications ranging from advanced cementitious materials to biomedical engineering. nih.govwikipedia.org Template-assisted synthesis has emerged as a highly effective strategy for producing spherical CS particles with a uniform size distribution. nih.govfishersci.no This bottom-up approach allows for the design of materials with enhanced mechanical strength, toughness, and durability. nih.govwikipedia.org

A scalable and kinetics-controlled synthesis protocol can yield highly spherical, submicron this compound particles. nih.govwikipedia.org The success of this method is governed by several key parameters, including the stoichiometric ratio of calcium to silicon, the specific surfactant used and its concentration, and the molar ratio of the alkaline solution. nih.govwikipedia.orgfishersci.be By optimizing these factors, it is possible to create CS particles with an exceptionally narrow size distribution, which is crucial for their subsequent self-assembly. nih.govwikipedia.org These uniform spherical particles exhibit favorable aggregation behaviors, leading to the self-assembly of the bulk material. nih.gov

Various materials have been successfully employed as templates. One simple method utilizes skimmed natural rubber, an inexpensive and renewable waste product, in a sol-gel process to create internally structured porous calcium-silicate-hydrate (CSH) particles. fishersci.no The characteristics of the resulting particles, including whether they form hollow structures, are influenced by the type of calcium source and its ion release rate, the concentration of the sodium silicate precursor, and the initial pH of the process. fishersci.no Other sacrificial templating approaches have used glucose-derived carbonaceous spheres, which are later removed through calcination to leave behind hollow metal oxide spheres. nih.gov

Furthermore, emulsion-based methods have been developed to prepare hollow this compound microparticles. dntb.gov.ua In a water-in-oil (W/O) emulsion, an inorganic precipitation reaction is initiated at the oil-water interface. dntb.gov.ua The transport of calcium ions into the oil phase, often facilitated by a carrier complex, and their subsequent reaction with silicate ions in the aqueous phase leads to the formation of a hollow shell. dntb.gov.ua The ability to control the morphology in this way opens up possibilities for creating CS materials with tailored properties for specific applications.

Sustainable Precursor Utilization in this compound Production

The production of this compound is increasingly shifting towards more sustainable practices, with a significant focus on utilizing waste materials as primary precursors. This "trash-to-treasure" approach not only mitigates environmental pollution associated with waste disposal but also provides a low-cost, abundant source of raw materials for creating valuable this compound products. ereztech.com Agricultural and industrial byproducts are rich sources of the necessary calcium and silicon oxides required for synthesis.

A variety of waste streams have been successfully repurposed for this compound production, demonstrating the versatility and environmental benefits of this strategy.

Rice Husk Ash (RHA): As a major agricultural byproduct, rice husk is rich in silicon dioxide (SiO₂), with reported silica content ranging from 80% to over 95%. nih.govalfa-chemistry.comacademicjournals.org The solid-state reaction method, which is environmentally friendly and relatively inexpensive, is commonly used to synthesize this compound from RHA. nih.govnih.gov This process typically involves mixing RHA with a calcium source and calcining the mixture at temperatures between 800°C and 1100°C. nih.govnih.gov The quantity and phase of the resulting this compound can be controlled by adjusting the calcination temperature. nih.gov

Snail Shell: Waste snail shells are an excellent source of calcium, primarily in the form of calcium carbonate (CaCO₃). loradchemical.com Analysis has shown that the calcium content in snail shells can be as high as 99.34%, making them a highly pure precursor for calcium oxide (CaO) after calcination. nih.gov They are frequently used in combination with silica-rich materials like RHA to produce this compound. nih.govnih.govloradchemical.comnih.gov

Fly Ash: A byproduct of coal combustion in power plants, fly ash is a significant industrial waste rich in silicon and aluminum oxides. ereztech.comnih.govmdpi.com High surface area this compound hydrates can be produced by reacting fly ash with a calcium source such as hydrated lime in a slurry at elevated temperatures. nih.gov Hydrothermal reactions of fly ash and slaked lime can produce porous this compound materials. americanelements.com In some methods, silicon is first extracted from the fly ash by soaking it in a strong alkali solution, with the resulting silicon solution then used to synthesize microporous this compound. nih.govwikipedia.org

Oyster Shells: The aquaculture industry generates large quantities of oyster shell waste, which is predominantly composed of calcium carbonate (up to 95-97%). nih.govwikipedia.org This makes it a valuable raw material for this compound production. nih.govfishersci.pt Research has demonstrated the fabrication of functional materials, such as this compound boards with antimicrobial properties, by combining oyster shell waste (as the calcium source) with rice husk (as the silicate source). fishersci.ptresearchgate.net The shells can be converted into a calcium-based alkali adsorbent for various applications. nih.gov

Table 1: Typical Oxide Composition of Waste Precursors Note: Composition can vary significantly based on source, location, and processing methods.

| Precursor | Primary Component | Reported Purity/Content | Key References |

| Rice Husk Ash | Silicon Dioxide (SiO₂) | 80% - 95.45% | nih.govacademicjournals.orgnih.gov |

| Snail Shell | Calcium (as CaO or CaCO₃) | ~98% CaCO₃; up to 99.34% Ca | nih.govloradchemical.com |

| Fly Ash | Silicon Dioxide (SiO₂) + Aluminum Oxide (Al₂O₃) | SiO₂ content can exceed 40% | ereztech.commdpi.com |

| Oyster Shell | Calcium Carbonate (CaCO₃) | 80% - 97% | nih.govwikipedia.orgresearchgate.net |

Mechanistic Investigations of Calcium Silicate Reactivity and Transformations

Hydration Mechanisms in Calcium Silicate-Based Cements

The hydration of calcium silicate (B1173343), a primary component of cement, is a complex process involving the dissolution of anhydrous phases and the precipitation of hydrated products, primarily this compound hydrate (B1144303) (C-S-H). csic.es This C-S-H gel is the main binding phase in hydrated cement and is crucial for the material's strength and durability. acs.orgmit.edu Understanding the mechanisms of its formation is fundamental to controlling the properties of cementitious materials.

The formation of C-S-H from solution is a classic example of a dissolution-precipitation reaction. csic.es Trithis compound (C₃S), a major component of Portland cement, rapidly dissolves in water, releasing calcium, silicon, and hydroxide (B78521) ions into the solution. d-nb.info This leads to a state of supersaturation with respect to C-S-H, triggering its precipitation. d-nb.infonist.gov

The nucleation of C-S-H can occur through two primary pathways:

Homogeneous Nucleation: The formation of C-S-H nuclei directly from the supersaturated solution without the influence of a solid surface.

Heterogeneous Nucleation: The formation of C-S-H nuclei on the surface of existing solid phases, such as the dissolving anhydrous this compound grains themselves. acs.orgd-nb.info

Research suggests that C-S-H nucleation during the hydration of C₃S is predominantly heterogeneous, with the surface of C₃S being a more favorable site for nucleation compared to other phases like dithis compound (C₂S) or calcium carbonate. d-nb.info

Recent studies have also explored non-classical nucleation theories, which propose the initial formation of amorphous precursor droplets that subsequently crystallize into the more ordered C-S-H structure. tandfonline.com This two-step nucleation process has been observed in some synthetic C-S-H systems and may also play a role in cement hydration. tandfonline.com

Table 1: Kinetic Models for C-S-H Formation

| Model | Description | Key Parameters |

| Boundary Nucleation and Growth Model (BNGM) | Describes nucleation occurring at the boundaries of reacting particles and subsequent growth. nih.govtandfonline.com | Nucleation rate, growth rate, induction time. nih.gov |

| Avrami Model | A general model for transformation kinetics based on nucleation and growth, often used to analyze the overall reaction progress. csic.estandfonline.com | Avrami exponent (n), rate constant (k). |

| Kinetic Cellular Automaton (e.g., HydratiCA) | Simulation programs that model the dissolution of anhydrous phases and the growth of hydration products. nist.gov | Dissolution rates, product growth rates, supersaturation levels. nist.gov |

This table is generated based on information from the text and is for illustrative purposes.

The progression of this compound hydration is highly sensitive to the surrounding chemical environment. Key factors include the water-to-cement ratio (w/c), temperature, and the presence of chemical admixtures.

Water-Cement Ratio (w/c): While the hydration rate of pastes is often observed to be insensitive to the w/c ratio, this is because the reaction is primarily controlled by the dissolution of anhydrous grains and the growth of hydration products within a localized region, rather than being limited by the bulk availability of water. nist.gov However, the w/c ratio does influence the porosity of the final hydrated paste, which in turn affects its mechanical properties and durability.

Temperature: An increase in temperature generally accelerates the hydration process. nih.gov The rate constants for both nucleation and growth increase with temperature, leading to a faster formation of C-S-H. nih.gov However, the relative influence on nucleation versus growth can vary with temperature, with nucleation being more dominant at lower temperatures. nih.gov

Chemical Admixtures: A wide range of chemical admixtures are used to modify the properties of fresh and hardened concrete.

Accelerators: The addition of nano-sized C-S-H particles, known as "seeds," can significantly accelerate hydration. d-nb.inforesearchgate.net These seeds provide additional nucleation sites, shortening the induction period and increasing the rate of early-age strength development. d-nb.inforesearchgate.net The effectiveness of these seeds depends on their properties, such as surface area and chemical stoichiometry. researchgate.net Other materials like graphene oxide can also act as nucleation sites due to the strong interaction of their surfaces with calcium ions. researchgate.net

Retarders: Organic admixtures like citric acid and dextrin (B1630399) can retard the hydration process. tandfonline.com They can interfere with the nucleation and growth of C-S-H, potentially by adsorbing onto the surfaces of anhydrous grains or C-S-H nuclei.

Superplasticizers: Polycarboxylate ether (PCE) superplasticizers are used to improve the workability of concrete. They can also influence hydration kinetics, often leading to a retardation of the early-age reaction rate. acs.org Kinetic models suggest that PCEs can inhibit the precipitation of C-S-H. acs.org

Table 2: Influence of Environmental Factors on Hydration

| Factor | Effect on Hydration Rate | Mechanistic Explanation |

| Increasing Temperature | Accelerates | Increases rate constants for both nucleation and growth. nih.gov |

| C-S-H Seeding | Accelerates | Provides additional nucleation sites for C-S-H precipitation. d-nb.inforesearchgate.net |

| Organic Retarders (e.g., Citric Acid) | Retards | Interferes with C-S-H nucleation and growth. tandfonline.com |

| PCE Superplasticizers | Retards (early age) | Inhibits the precipitation of C-S-H. acs.org |

This table is generated based on information from the text and is for illustrative purposes.

The primary anhydrous this compound phases in Portland cement are trithis compound (C₃S, or alite) and dithis compound (C₂S, or belite). These phases exhibit different hydration reactivities, which significantly impacts the properties of the resulting cement paste.

Trithis compound (C₃S): C₃S is the most reactive of the major clinker minerals. Its rapid hydration is responsible for the early-age strength development of Portland cement. d-nb.info The dissolution of C₃S leads to a rapid increase in the concentration of calcium and silicate ions in the pore solution, quickly reaching supersaturation with respect to C-S-H and leading to its precipitation. d-nb.infonist.gov

The hydration of both C₃S and C₂S results in the formation of C-S-H and calcium hydroxide (portlandite). However, the morphology and composition of the C-S-H formed can differ depending on the parent phase and the hydration conditions.

Crystalline this compound hydrates, such as xonotlite and hillebrandite, have been used as model compounds to study the mechanisms of C-S-H seeding. d-nb.info Studies have shown that the effectiveness of a seed material in promoting hydration depends on its mineralogy. For instance, xonotlite was found to significantly promote the formation of etch pits on C₃S particles, indicating an acceleration of dissolution, while hillebrandite did not show a similar effect. d-nb.info This highlights the importance of the specific crystal structure and surface properties of the anhydrous phases and any seeding materials.

The structure of C-S-H is often described as being analogous to that of naturally occurring tobermorite (B576468) minerals, consisting of layers of calcium oxide polyhedra with silicate chains running alongside them. researchgate.net Water exists within this structure in different states:

Interlayer Water: Water molecules located between the main layers of the C-S-H structure.

Gel Water: Water held within the pores of the C-S-H gel structure.

The formation of C-S-H involves the polymerization of silicate anions. Initially, the pore solution contains simple silicate monomers. As hydration progresses, these monomers polymerize to form dimers, and then longer linear chains or more complex three-dimensional structures. The degree of silicate polymerization generally increases with the extent of hydration.

Recent models of C-S-H growth, such as the "sheet growth" model, explicitly consider the layered structure and the different types of water. researchgate.net This model can reproduce the formation of sheet-like C-S-H structures at the nanometer scale. researchgate.net The dynamics of water within the C-S-H structure and the ongoing polymerization of the silicate chains are critical to understanding the development of the material's microstructure and its mechanical properties.

The packing density of the C-S-H nanoparticles also evolves during hydration, with the material densifying over time. mit.edu This process involves the arrangement of the C-S-H particles and the reduction of pore space, which is directly related to the mechanical stiffening of the cement paste. mit.edu

Carbonation Reaction Pathways of this compound Systems

Carbonation is a process where calcium-bearing phases in cementitious materials react with carbon dioxide (CO₂), typically from the atmosphere. This reaction is particularly relevant for this compound and its hydration products.

The carbonation of this compound involves a series of physicochemical steps. When CO₂ dissolves in the pore water of the cement paste, it forms carbonic acid (H₂CO₃), which then dissociates to produce carbonate ions (CO₃²⁻). These carbonate ions react with calcium ions (Ca²⁺) present in the pore solution, which are primarily sourced from the dissolution of calcium hydroxide and the decalcification of C-S-H.

Dissolution of Calcium-Bearing Phases: Anhydrous phases like C₃S and C₂S, as well as the hydration product calcium hydroxide, dissolve to release Ca²⁺ ions into the pore solution. mdpi.com The C-S-H gel also undergoes decalcification, releasing calcium ions. mdpi.com

Nucleation of Calcium Carbonate: In the presence of carbonate ions, the pore solution becomes supersaturated with respect to calcium carbonate (CaCO₃), leading to its nucleation. mdpi.com The presence of fine particles can act as heterogeneous nuclei, facilitating this process. mdpi.com

Precipitation of Calcium Carbonate Polymorphs: Initially, metastable polymorphs of CaCO₃, such as vaterite and aragonite, may form. mdpi.com Over time, these tend to convert to the more stable form, calcite. mdpi.com The final product may also contain some amorphous calcium carbonate. mdpi.com

The carbonation of the C-S-H gel is a key aspect of this process. As C-S-H decalcifies, its structure is altered, and the final products are silica (B1680970) gel and calcium carbonate. mdpi.com This transformation can lead to a densification of the microstructure but also a reduction in the alkalinity of the cement paste.

Mineral carbonation is also being explored as a method for CO₂ sequestration, where CO₂ is chemically stored in stable solid carbonates through reactions with alkaline materials containing calcium silicates. mdpi.com

Factors Influencing Carbonation Kinetics and Microstructural Evolution

The carbonation of this compound is a complex process influenced by a multitude of interacting factors that dictate the reaction kinetics and the resulting microstructural changes. The process generally involves the diffusion of gaseous CO2, its dissolution in pore water to form carbonic acid, and subsequent reaction with calcium-bearing phases. mdpi.com Key factors controlling the rate and extent of carbonation include the chemical properties of the this compound, CO2 concentration and pressure, relative humidity, and temperature. mdpi.comoslomet.nosoton.ac.uk

The intrinsic reactivity of the this compound material is a primary determinant. The calcium-to-silica (Ca/Si) ratio significantly impacts carbonation kinetics. researchgate.netdtic.mil Materials with a higher Ca/Si ratio generally exhibit a greater degree of carbonation. mdpi.com For instance, the activation energy for the carbonation reaction has been observed to range from 9.8 kcal/mole for trithis compound (Ca3SiO5) to 22.9 kcal/mole for wollastonite (CaSiO3), indicating a dependence on the initial silicate's composition. dtic.mil The presence of impurities, such as aluminum, iron, and magnesium, can also alter the electronic structure and, consequently, the reactivity of this compound phases. acs.org

Environmental conditions play a crucial role. The concentration of CO2 and the pressure at which it is applied directly influence the rate of carbonation. oslomet.nosoton.ac.uk Higher CO2 concentrations and pressures can accelerate the process, although excessively high pressures may lead to pore blocking, hindering further CO2 diffusion. oslomet.no

Relative humidity (RH) is another critical parameter. The optimal RH for carbonation is typically found in the range of 50-70%. mdpi.com At lower RH levels, the lack of sufficient water slows the dissolution of CO2 and calcium ions, which is a prerequisite for the reaction. mdpi.com Conversely, at higher RH levels (above 70%), water can fill the pores, creating a barrier to CO2 gas diffusion. mdpi.com

Temperature affects both the reaction kinetics and the solubility of reactants. An increase in temperature up to about 60°C can enhance the rate of carbonation by increasing the leaching of Ca2+ ions. mdpi.comoslomet.no However, at temperatures exceeding this, the solubility of CO2 in water decreases, which can slow down the carbonation rate. mdpi.comoslomet.no Temperature also influences the polymorphs of calcium carbonate (CaCO3) that are formed, with calcite being the desired stable form, optimally produced at lower temperatures (0-10°C). mdpi.comoslomet.no

The microstructural evolution during carbonation is characterized by the decomposition of this compound phases and the precipitation of calcium carbonate and silica gel. researchgate.netdtic.milscientific.net This process typically leads to a densification of the microstructure as the precipitated CaCO3 fills existing pores. scientific.netresearchgate.net The morphology and crystallinity of the CaCO3 polymorphs (calcite, aragonite, and vaterite) formed are influenced by the reaction conditions. oslomet.noacs.org For example, accelerated carbonation of trithis compound has shown that rhombic calcite can be covered by spherical nanoparticles originating from amorphous calcium carbonate. acs.org This process results in significant changes in crystallite and particle size, compacting the microstructure. acs.org The carbonation of this compound hydrate (C-S-H) leads to its decalcification and an increase in the polymerization degree of the remaining silica gel. scientific.netresearchgate.net This transformation can improve the high-temperature resistance of the material up to about 500°C. mdpi.com

The kinetics of carbonation can be described in distinct stages. Studies on C-S-H carbonation have identified three periods: a dissolution period, a diffusion-controlled period, and a period of slowly ongoing reaction. researchgate.net The initial dissolution is highly dependent on the Ca/Si ratio, followed by a stage where the reaction is controlled by the diffusion of ions through the newly formed product layer. researchgate.netresearching.cn

Table 1: Factors Influencing this compound Carbonation

| Factor | Influence on Carbonation Kinetics and Microstructure |

|---|---|

| Ca/Si Ratio | Higher ratios generally lead to a higher degree and rate of carbonation. mdpi.comresearchgate.net |

| CO2 Concentration & Pressure | Increased concentration and pressure accelerate the reaction, but very high pressure can be detrimental. oslomet.nosoton.ac.uk |

| Relative Humidity | Optimal rate is observed between 50-70% RH. mdpi.com |

| Temperature | Rate increases up to ~60°C, then decreases. Influences CaCO3 polymorph formation. mdpi.comoslomet.no |

| Microstructure | Carbonation leads to pore filling and densification. scientific.netresearchgate.net The degree of polymerization of silica gel increases. scientific.netresearchgate.net |

Surface Reactivity and Dissolution Dynamics of Calcium Silicates

Mechanisms of Ion Release (Ca2+, Si species) in Aqueous Environments

The dissolution of calcium silicates in aqueous environments is a fundamental process governing their reactivity and performance in various applications. This process involves the release of calcium ions (Ca2+) and various silicate species into the solution. The mechanism of this ion release is complex and is influenced by the specific this compound phase, the composition of the aqueous solution (e.g., pH), and temperature.

The initial step in the dissolution of many calcium silicates, such as trithis compound (C3S), involves the hydration of superficial oxide ions, leading to a hydroxylated surface. nih.gov This is followed by the incongruent dissolution of the mineral, where different ionic species are released at different rates. osti.gov In many cases, there is an enhanced initial release of Ca2+ ions compared to silicon species. osti.gov This incongruent dissolution is particularly evident in the early stages of hydration.

The release of Ca2+ is a critical aspect of the bioactivity of certain this compound materials. researchgate.net The dissolution of the calcium interlayer in this compound hydrate (C-S-H) structures results in the release of Ca2+ and a concurrent increase in the pH of the surrounding solution due to the release of hydroxyl ions (OH-). researchgate.netrsc.org The rate and extent of Ca2+ release can be influenced by the Ca/Si ratio of the C-S-H. rsc.org Kinetic studies have shown that the release of Ca2+ can often be described by models such as the Elovich equation, indicating a complex, multi-stage process. rsc.org The mechanism is often described as an ion exchange process where Ca2+ ions from the solid are exchanged with other cations from the solution. scholars.direct

The dissolution process can be conceptualized as occurring in several steps:

Surface Hydroxylation: Initial interaction with water leads to a hydroxylated surface. nih.gov

Incongruent Ion Release: Preferential release of Ca2+ ions, leading to a silica-rich surface layer. osti.gov

Network Dissolution: Slower dissolution of the silicate framework, releasing various silicate species into the solution. osti.govarxiv.org

Secondary Precipitation: The released ions can become supersaturated in the solution, leading to the precipitation of secondary phases like this compound hydrate (C-S-H) or calcium carbonate (in the presence of CO2). nsf.govnih.gov

The difference in the release rates of Ca2+ and aqueous silica can influence the nature of the secondary precipitates that form. nsf.gov

Table 2: Ion Release Characteristics from Calcium Silicates in Aqueous Environments

| Ion | Release Mechanism and Influencing Factors |

|---|---|

| Ca2+ | Released through incongruent dissolution and ion exchange. osti.govscholars.direct Rate is influenced by the Ca/Si ratio and pH of the solution. researchgate.netrsc.org |

| Si species | Released through the slower dissolution of the silicate network. osti.gov The specific silicate species in solution (e.g., Si(OH)4, Si(OH)3O-) depend on the pH. arxiv.org |

Surface Transformation Processes Affecting Reactivity

The surface of this compound undergoes significant transformations upon interaction with its environment, and these changes have a profound impact on its subsequent reactivity. The initial surface energy of different crystallographic orientations can predict their relative reactivity, with higher energy surfaces generally being more reactive. bilkent.edu.tr

A key transformation process is the formation of a surface layer during dissolution. As calcium ions are preferentially leached from the surface, a silica-rich or "leached" layer is formed. osti.gov This layer can restructure and cross-link, effectively creating a barrier that can hinder further dissolution of the underlying material. osti.gov This phenomenon is a critical factor in controlling the long-term reactivity of calcium silicates.

In the context of hydration, the surface of highly reactive phases like trithis compound (C3S) can transform into a less reactive phase resembling dithis compound (C2S). researchgate.net This transformation, driven by increasing water pressure, is considered a probable mechanism for the induction period observed in cement hydration, where the initial high reactivity rapidly decreases. researchgate.net The reduction in surface energy is more pronounced with the proton exchange of surface calcium atoms. researchgate.net

The adsorption and desorption of ions from the surrounding solution can also modify the surface. For example, changes in the calcium concentration of the pore solution can affect the adsorption of Ca2+ and OH- ions, potentially altering the surface charge and the Ca/Si ratio of the surface layer of C-S-H. acs.org The presence of hydroxide ions is crucial for the adsorption of calcium onto the C-S-H surface. acs.org

Furthermore, the presence of impurities can significantly influence surface transformations and reactivity. Impurities can alter the electronic structure of the this compound, creating new hybridized orbitals and causing charge exchange between the impurity atoms and the bulk material, thereby affecting the material's reactivity. acs.org

Alkali-Silica Reaction Mechanisms in Silicate-Containing Systems

The alkali-silica reaction (ASR) is a deleterious chemical reaction that can occur in concrete between the alkaline pore solution and reactive forms of silica present in some aggregates. This compound, as a primary component of cement paste, plays a crucial, albeit complex, role in the mechanism of ASR.

The fundamental process of ASR involves the attack of hydroxyl ions (OH-) from the alkaline solution on the reactive silica in the aggregates. mdpi.comunderstanding-cement.com This leads to the dissolution of silica and the formation of an alkali-silicate gel. wikipedia.orguomustansiriyah.edu.iq This gel is hygroscopic, meaning it absorbs water, swells, and generates expansive pressure within the concrete matrix. understanding-cement.comwikipedia.org

The role of calcium, largely supplied by the dissolution of calcium hydroxide (portlandite) and this compound hydrates (C-S-H) from the cement paste, is critical in the progression of ASR. trb.orgresearchgate.net The initial alkali-silicate gel is unstable in the presence of calcium ions and reacts with them to form a calcium-alkali-silicate product. mdpi.comunderstanding-cement.com This reaction is a decisive step in the formation and evolution of a "reaction rim" around the aggregate. mdpi.com

The mechanism can be broken down into the following key stages:

Alkali Attack on Silica: Hydroxyl ions in the pore fluid, primarily from NaOH and KOH, attack the reactive silica in the aggregates, breaking down the silica structure to form a soluble alkali-silicate gel. wikipedia.orguomustansiriyah.edu.iq

Formation of Calcium-Alkali-Silicate: The alkali-silicate gel then reacts with calcium ions from the pore solution. mdpi.comwikipedia.org This reaction leads to the precipitation of a less soluble and more rigid calcium-alkali-silicate hydrate. understanding-cement.comuomustansiriyah.edu.iq This product often forms a poorly permeable layer or rim at the surface of the aggregate. wikipedia.orguomustansiriyah.edu.iq

Generation of Expansive Pressure: While the formation of the calcium-containing product occurs, the continued diffusion of alkali and hydroxyl ions into the core of the aggregate continues to produce the expansive alkali-silicate gel. wikipedia.org The semi-permeable nature of the calcium-alkali-silicate rim can hinder the outward diffusion of the alkali-silicate gel, leading to a buildup of osmotic pressure within the aggregate. mdpi.com This internal pressure eventually exceeds the tensile strength of the aggregate and the surrounding cement paste, causing cracking and deterioration of the concrete. uomustansiriyah.edu.iq

The availability of calcium influences the nature of the reaction. In environments rich in calcium, such as in young concrete, the alkali-silicate gel can be quickly converted to a stable this compound hydrate (C-S-H) without significant expansion. understanding-cement.com However, in mature concrete where the availability of mobile calcium is more limited, the conversion is slower, allowing the alkali-silicate gel to absorb water and swell, causing damage. understanding-cement.com

The composition of the ASR gel itself is a mixture of an alkali-silicate hydrate and a poorly crystalline this compound hydrate, with the proportions varying. trb.org The presence of calcium is considered essential for the precipitation of the solid ASR products and the resulting expansion. researchgate.net

Advanced Characterization Methodologies for Calcium Silicate Systems

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the local chemical environment and bonding within calcium silicate (B1173343) structures. They offer detailed information on functional groups, the degree of silicate polymerization, and surface chemistry.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups present in calcium silicate materials. rockymountainlabs.com It works by measuring the absorption of infrared radiation by the material, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. rockymountainlabs.com In the study of this compound hydrates (C-S-H), FTIR is instrumental in monitoring hydration reactions and characterizing the resulting products. rockymountainlabs.comsapub.org

Key vibrational bands observed in the FTIR spectra of C-S-H include:

O-H Stretching: A broad band typically observed in the 3000-3800 cm⁻¹ region is attributed to the stretching vibrations of hydroxyl (-OH) groups in water molecules and silanol (B1196071) (Si-OH) groups. upc.edu For instance, peaks around 3390 cm⁻¹ are associated with the O-H stretching vibrations of water molecules. tandfonline.com

Si-O Stretching: The most prominent feature in the FTIR spectrum of C-S-H is the strong, broad absorption band in the 850-1100 cm⁻¹ range, which is assigned to the asymmetric stretching vibrations of Si-O bonds within the silicate tetrahedra (SiO₄). tandfonline.comelsevier.es The position of this band is sensitive to the degree of polymerization of the silicate chains. As hydration progresses and the silicate chains polymerize, this peak shifts to higher wavenumbers. mdpi.comwitpress.com For example, a shift from 905 cm⁻¹ to 995 cm⁻¹ over a week indicates the formation of the C-S-H gel. mdpi.com

Si-O Bending: A peak around 400-500 cm⁻¹ corresponds to the bending vibration of the Si-O bond in the SiO₄ tetrahedron. tandfonline.com

Ca-O Vibrations: Bands in the region of 1445 cm⁻¹ can be attributed to O-Ca-O vibrations. mdpi.com

The table below summarizes typical FTIR absorption bands for functional groups in this compound hydrate (B1144303) systems.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3640 | O-H stretching in Ca(OH)₂ (portlandite) | witpress.comresearchgate.net |

| 3000-3800 | O-H stretching in H₂O and Si-OH | upc.edu |

| 1640-1690 | H-O-H bending vibration of water | mdpi.com |

| 1445 | O-Ca-O vibration | mdpi.com |

| 850-1100 | Asymmetric Si-O-Si stretching (in C-S-H) | tandfonline.comelsevier.es |

| ~690 | ν(Si-O) Q¹ unit vibration | mdpi.com |

| 400-500 | Si-O bending vibration in SiO₄ | tandfonline.com |

This table is interactive. You can sort and filter the data.

FTIR analysis can also differentiate between amorphous and crystalline phases. sapub.org Crystalline materials typically produce sharp, well-defined absorption bands, whereas amorphous materials like C-S-H gel show broad, less-defined bands. upc.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local atomic environment and connectivity of silicon atoms in both crystalline and amorphous this compound materials. mdpi.com Specifically, ²⁹Si Magic Angle Spinning (MAS) NMR provides quantitative information about the degree of polymerization of silicate tetrahedra. mdpi.comresearchgate.net

The fundamental unit of silicate structures is the [SiO₄]⁴⁻ tetrahedron. In NMR spectroscopy, these are classified as Qⁿ species, where 'n' represents the number of other silicate tetrahedra to which it is connected via bridging oxygen atoms.

Q⁰: Isolated silicate tetrahedra (nesosilicates), found in anhydrous phases like trithis compound (C₃S) and dithis compound (C₂S). researchgate.net

Q¹: End-chain silicate tetrahedra in a silicate chain (sorosilicates). researchgate.net

Q²: Middle-chain silicate tetrahedra in a linear chain (inosilicates). researchgate.net

Q³: Three-dimensionally cross-linked silicate tetrahedra (phyllosilicates or sheet silicates).

Q⁴: Fully cross-linked silicate tetrahedra in a three-dimensional network (tectosilicates), as in quartz. researchgate.net

²⁹Si MAS NMR spectra allow for the deconvolution of signals corresponding to these different Qⁿ species, enabling the calculation of key structural parameters of the C-S-H gel, such as the mean silicate chain length (MCL). mdpi.com The MCL can be estimated from the ratio of Q² to Q¹ units. osti.govpsu.edu An increase in the Q²/Q¹ ratio signifies a higher degree of silicate polymerization. osti.govpsu.edu For instance, studies have shown that the MCL of the C-S-H gel in certain systems can increase from 3.7 to 4.1 over a week of hydration. mdpi.com

The chemical shifts in ²⁹Si MAS NMR spectra provide information about the local environment of the silicon atoms.

| Qⁿ Species | Typical Chemical Shift (ppm) | Description |

| Q⁰ | -68 to -75 | Isolated silicate tetrahedra (e.g., in C₃S, C₂S) |

| Q¹ | ~-79 | End-chain tetrahedra in C-S-H gel |

| Q² | ~-85 | Middle-chain tetrahedra in C-S-H gel |

| Q³ | ~-95 | Branching sites in silicate chains |

| Q⁴ | ~-110 | Fully polymerized silica (B1680970) (e.g., silica fume) |

This table is interactive. You can sort and filter the data based on the Qⁿ species or chemical shift.

Furthermore, ¹³C MAS NMR can be utilized when organic modifiers are incorporated into the this compound system, providing insights into the structure and interaction of the organic components. canada.ca ¹H-²⁹Si cross-polarization (CP) MAS NMR is particularly useful for distinguishing between anhydrous and hydrated silicate species, as it selectively enhances the signals from silicon atoms that are in close proximity to protons (i.e., in the hydrated phases). mdpi.com

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and phase composition of materials. rsc.org It is complementary to FTIR spectroscopy and is particularly effective for analyzing both crystalline and amorphous phases in this compound systems. rsc.orgceramics-silikaty.cz The technique is sensitive to changes in the local symmetry and atomic masses, making it an excellent tool for identifying specific compounds through their unique "fingerprint" spectra. ceramics-silikaty.cz

In the context of this compound hydrates, Raman spectroscopy can effectively probe the structure of the poorly crystalline C-S-H gel. ceramics-silikaty.cz A key feature in the Raman spectra of C-S-H is a broad band in the 620-690 cm⁻¹ region, which is attributed to the Si-O-Si bending modes of Q² tetrahedra in the silicate chains. ceramics-silikaty.cz

The table below highlights some of the key Raman bands observed in this compound systems. rsc.orgsci-hub.se

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 620-690 | Si-O-Si bending in C-S-H gel (Q² tetrahedra) | ceramics-silikaty.cz |

| 800-1100 | Si-O stretching modes in silicate tetrahedra (Q¹, Q², Q³ species) | psu.edu |

| ~1086 | Symmetric stretching of CO₃²⁻ in Calcite (CaCO₃) | ceramics-silikaty.cz |

This interactive table allows for sorting and filtering of the data.

Raman spectroscopy is also highly sensitive to the presence of crystalline phases such as calcium carbonate (in its various polymorphs like calcite, aragonite, and vaterite) and calcium hydroxide (B78521). ceramics-silikaty.cz This makes it a valuable tool for studying processes like carbonation in cementitious materials. sci-hub.se The technique can distinguish between different polymorphs of calcium carbonate based on their distinct Raman spectra. ceramics-silikaty.cz For example, the symmetric stretching vibration of the carbonate ion (ν₁[CO₃²⁻]) appears at different wavenumbers for calcite (~1086 cm⁻¹) and vaterite (~1075 cm⁻¹). ceramics-silikaty.cz

The ability of Raman spectroscopy to analyze samples with minimal preparation and its sensitivity to both amorphous and crystalline components make it a powerful method for understanding the complex chemistry of this compound systems. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. whiterose.ac.uk In the study of this compound systems, XPS provides invaluable information about the surface chemistry, which is crucial for understanding phenomena like hydration and carbonation. whiterose.ac.ukresearchgate.net

XPS analysis of this compound hydrates reveals systematic changes in the photoelectron spectra that can be correlated with structural modifications. whiterose.ac.uk Key observations include:

Silicate Anion Polymerization: An increase in the degree of silicate anion polymerization leads to an increase in the Si 2p binding energy. whiterose.ac.uk

Binding Energy Separations: The energy separation between the Ca 2p and Si 2p peaks decreases with increasing silicate polymerization. whiterose.ac.uk

Oxygen Species: The O 1s spectrum can be resolved into components corresponding to bridging oxygen (BO) and non-bridging oxygen (NBO) atoms in the silicate structure. The energy separation between these components also changes with the degree of polymerization. whiterose.ac.uk

Modified Auger Parameter: The modified Auger parameter (α') for silicon is sensitive to the chemical environment and decreases with increasing silicate polymerization. whiterose.ac.ukosti.gov

The table below summarizes the effect of increased silicate polymerization on various XPS parameters for this compound hydrates.

| XPS Parameter | Trend with Increasing Polymerization | Reference |

| Si 2p Binding Energy | Increases | whiterose.ac.uk |

| Ca 2p – Si 2p Energy Separation | Decreases | whiterose.ac.uk |

| O 1s (NBO-BO) Energy Separation | Decreases | whiterose.ac.uk |

| Modified Auger Parameter (α') | Decreases | whiterose.ac.ukosti.gov |

This table is interactive and can be sorted by parameter or trend.

XPS is particularly effective in studying surface phenomena like carbonation. It can detect the formation of calcium carbonate on the surface of C-S-H and the associated decalcification of the underlying silicate structure, which leads to an increase in silicate polymerization. whiterose.ac.uk The high surface sensitivity of XPS (typically the top 5-10 nm) makes it an ideal tool for investigating the interface between this compound materials and their environment. whiterose.ac.uk

Diffraction and Scattering Techniques

Diffraction and scattering techniques are fundamental for determining the phase composition and crystal structure of materials. They rely on the interaction of radiation (like X-rays) with the atomic lattice of a substance.

X-ray Diffraction (XRD) is a primary and non-destructive technique used for the identification of crystalline phases in a material and for the detailed analysis of their crystal structures. iucr.orgcimsa.com.tr In this compound systems, XRD is essential for identifying anhydrous cement phases (like trithis compound and dithis compound), crystalline hydration products (such as portlandite), and other crystalline components. ceon.rsnih.gov

The technique works by directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams. Each crystalline substance has a unique XRD pattern, which serves as a "fingerprint" for its identification. seejph.com By comparing the experimental diffraction pattern to standard databases, such as the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. cimsa.com.trseejph.com

While the main hydration product, C-S-H gel, is poorly crystalline or amorphous, it does produce broad, characteristic humps in the XRD pattern. unesp.br The evolution of these features, along with the decrease in intensity of the peaks from anhydrous phases and the appearance of peaks from crystalline hydrates, allows for the monitoring of the hydration process. mdpi.comnih.gov

Rietveld Refinement

For quantitative phase analysis and detailed structural characterization, the Rietveld method is a powerful analytical tool applied to XRD data. unesp.brktu.lt This method involves a least-squares refinement procedure where a calculated XRD pattern, based on the crystal structure models of the phases present, is fitted to the experimental pattern. unesp.br The refinement process adjusts various parameters—such as lattice parameters, atomic positions, and scale factors—to achieve the best possible fit. unesp.brktu.lt

The Rietveld method allows for:

Quantitative Phase Analysis (QPA): Determining the weight fraction of each crystalline phase in a mixture. unesp.brnih.gov

Crystal Structure Refinement: Precisely determining lattice parameters, bond lengths, and bond angles. ktu.ltktu.lt

Amorphous Content Estimation: Quantifying the amount of amorphous material (like C-S-H gel) in the sample. seejph.comnih.gov

For example, Rietveld refinement has been used to show that in certain hydrated cement pastes, the major crystalline phases can be calcite (52%), vaterite (27%), and portlandite (7%). unesp.br This level of detailed quantitative analysis is crucial for understanding the complex phase assemblages in hydrated this compound systems and for correlating the material's composition and structure with its properties. ktu.ltktu.lt

Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) for Nanostructural Features

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful non-destructive techniques used to investigate the nanostructure of this compound systems, particularly the primary building block of cementitious materials, calcium-silicate-hydrate (C-S-H) gel. researchgate.netresearchgate.net SAXS probes larger length scales and is instrumental in characterizing the size, shape, and arrangement of nanoscale features, such as the C-S-H globules. researchgate.netnsrrc.org.tw WAXS, on the other hand, provides information on the atomic-level structure and crystalline phases present. researchgate.netacs.org

Combined SAXS/WAXS analysis has revealed that the fundamental unit of C-S-H at the nanoscale can be modeled as a multilayered, disk-like globule. researchgate.netnsrrc.org.tw These globules consist of hydrated this compound layers and interlayer spaces containing bound water. researchgate.netacs.org The interlamellar peak observed in the scattering data confirms this lamellar structure and allows for the determination of the thicknesses of both the water and the this compound layers. acs.org Studies have used SAXS to follow the fractal microstructural development in hydrating cement, showing how these primary globules organize into larger, fractal structures. researchgate.netiucr.org

Research findings from scattering techniques have provided detailed insights into the C-S-H nanostructure:

Globule Structure: The primary particles (globules) in synthetic C-S-H are identified as polydisperse multilayer disks. researchgate.netresearchgate.net

Layer Thickness: The scattering patterns, particularly an interlamellar peak in the 0.65–0.80 Å⁻¹ Q-range, enable the determination of the respective thicknesses of the water and hydrated this compound layers within the globules. acs.org

Influence of Composition: The Ca/Si ratio influences the nanostructure; increasing the ratio can lead to a larger "fractal domain," indicating a stronger binding force between the globules. nsrrc.org.tw

Phase Identification: WAXS data helps identify crystalline phases, such as tobermorite (B576468), which has a structure similar to C-S-H. researchgate.netiucr.org

These scattering methods are invaluable for understanding processing-structure relationships in the synthesis of this compound materials. acs.org Time-resolved SAXS can also be used to monitor structural evolution in real-time during processes like cement setting. iucr.org

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a cornerstone technique for visualizing the surface morphology of this compound materials. It provides high-resolution images of particle size, shape, and texture. researchgate.netresearchgate.net SEM analysis reveals that the morphology of this compound can vary significantly depending on synthesis methods and conditions, ranging from irregular, multi-layered surfaces and rod-like crystals to more uniform particles. researchgate.netresearchgate.net For instance, in various this compound-based cements, SEM has shown particle sizes ranging from approximately 0.2 μm to over 50 μm. nih.govnih.gov

Energy Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique integrated with SEM, complements the morphological information by providing elemental composition analysis. bruker.combruker.comunam.mx When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays unique to each element. bruker.com The EDS detector measures the energy and intensity of these X-rays to identify and quantify the elements present. bruker.combruker.com This allows for the creation of elemental maps, which visualize the spatial distribution of different elements across the sample's surface. bruker.comthermofisher.com

In the analysis of this compound systems, EDS consistently identifies the core elements: calcium (Ca), silicon (Si), and oxygen (O). nih.govnih.gov It is also crucial for detecting other elements that may be present due to additives or impurities, such as magnesium, aluminum, bismuth, zirconium, and tantalum in various commercial cements. nih.govnih.gov EDS mapping can reveal the distribution of these elements, for example, confirming the presence of calcium and silica on the surface of a sample. mdpi.com

| Material Type | Observed Morphology (SEM) | Detected Elements (EDS) | Reference |

|---|---|---|---|

| This compound-Based Cements | Particle sizes from 0.194 μm to 51.82 μm | C, O, Ca, Si, Mg, Al, Bi, Zr, Ta | nih.govnih.gov |

| Synthesized this compound | Irregular, multi-layered surfaces; rod and plate-like crystals | Ca, Si, O | researchgate.netresearchgate.net |

| This compound Nanoparticles | Irregular shapes | Ca, Si, O | nih.gov |

Transmission Electron Microscopy (TEM) for Atomic-Level Structure and Defects

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal and atomic-level structure of this compound materials. This technique is crucial for observing the fundamental morphology of C-S-H, which appears as nanofoils or layered structures. researchgate.netacs.orgnih.gov TEM studies on hydrated trithis compound and synthetic C-S-H consistently show a nanofoil morphology, with lengths typically around 100–200 nm and thicknesses often below 5 nm. acs.orgnih.gov

The evolution of C-S-H can be observed with TEM, showing a pathway from amorphous atomic configurations into ordered lamellar textures and finally the formation of C-S-H foils. researchgate.netresearchgate.net High-resolution TEM (HRTEM) has been used to confirm that C-S-H possesses a tobermorite-like structure, even at high Ca/Si ratios. iucr.org

Beyond general morphology, TEM is a powerful tool for identifying crystallographic defects. osti.gov The initial dissolution of cement particles during hydration is heavily influenced by the presence of defects on their surfaces. osti.gov Using scanning transmission electron microscopy (STEM), a related technique, researchers have been able to unravel the defects in alite (a major component of Portland cement) at the single-atom level. osti.gov TEM analysis has also revealed that silicate chain defects can inhibit crystallization along certain axes while promoting it along others, leading to the anisotropic growth of crystalline C-S-H. researchgate.net In-situ TEM allows for the observation of structural changes, such as phase transformations and degradation, as they occur under specific conditions like high temperatures. escholarship.org

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA) for Reaction Product Quantification

Thermal analysis techniques are essential for studying the composition of hydrated this compound systems and quantifying the reaction products. trb.orgresearchgate.net Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. roseofjericho.co.uk The combination, often referred to as TG-DTA, is a widely used method for analyzing hydration reactions in cementitious materials. geomatejournal.com

As a hydrated this compound sample is heated, it undergoes a series of decomposition reactions at specific temperature ranges, which are observed as mass losses in the TGA curve and as endothermic or exothermic peaks in the DTA curve. escholarship.orgtrb.org These events allow for the quantification of specific hydration products:

Free and Bound Water: The initial weight loss, typically occurring between 50°C and 200°C, is attributed to the removal of physically bound water (free water) from the pores of the C-S-H gel. escholarship.orgmdpi.com

This compound Hydrates (C-S-H): The decomposition of the C-S-H gel itself also contributes to the weight loss in the lower temperature ranges. geomatejournal.commdpi.com

Calcium Hydroxide (Ca(OH)₂): A significant weight loss event occurs at around 400-520°C, corresponding to the dehydroxylation of calcium hydroxide (portlandite), a major product of cement hydration. geomatejournal.commdpi.comcsic.es The area of this DTA peak or the corresponding mass loss in TGA can be used to estimate the amount of Ca(OH)₂ in the sample. canada.ca

Calcium Carbonate (CaCO₃): Decomposition of calcium carbonate, often present due to carbonation, occurs at higher temperatures, typically between 550°C and 800°C. escholarship.orgmdpi.commdpi.com

By analyzing the mass loss in these specific temperature intervals, researchers can quantify the amounts of C-S-H and calcium hydroxide, thereby assessing the extent of the pozzolanic reaction and the degree of hydration. geomatejournal.com For example, studies have shown that the addition of pozzolanic materials like rice husk ash leads to a reduction in the quantifiable calcium hydroxide content and an increase in C-S-H gel content, confirming the pozzolanic reaction. geomatejournal.com

| Component | Decomposition Temperature Range (°C) | Process | Reference |

|---|---|---|---|

| Free/Bound Water (in C-S-H pores) | ~50 - 200 | Dehydration | escholarship.orgmdpi.com |

| Calcium Hydroxide (Ca(OH)₂) | ~400 - 520 | Dehydroxylation | geomatejournal.commdpi.com |

| Calcium Carbonate (CaCO₃) | ~550 - 800 | Decarbonation | escholarship.orgmdpi.commdpi.com |

Surface Area and Porosity Assessment (e.g., N₂ Adsorption-Desorption, Dynamic Light Scattering - DLS)

The assessment of surface area and porosity is critical, as these properties are directly related to the performance and durability of this compound materials.

Nitrogen (N₂) Adsorption-Desorption: This is a standard method for determining the specific surface area, pore volume, and pore size distribution of porous materials. usu.ac.idajgreenchem.com The analysis is based on the Brunauer-Emmett-Teller (BET) theory for surface area calculation and the Barrett-Joyner-Halenda (BJH) method, which is often applied to the desorption branch of the isotherm to determine pore size distribution. ajgreenchem.comsemanticscholar.org

The shape of the nitrogen adsorption-desorption isotherm curve can provide information about the nature of the porosity. For example, a Type V isotherm is characteristic of mesoporous materials (pore sizes between 2 and 50 nm). usu.ac.id Studies on various this compound-based cements and synthesized adsorbents have used this technique to measure key porosity characteristics. usu.ac.idscispace.comnih.gov For instance, a mesoporous this compound derived from rice husk and templated with chitosan (B1678972) was found to have a pore size of 3.88 nm and a surface area of 81.1519 m²/g. usu.ac.id

Dynamic Light Scattering (DLS): DLS is a technique used to measure the size distribution of small particles in a suspension. technologynetworks.combrookhaveninstruments.com It works by analyzing the fluctuations in the intensity of laser light scattered by the particles as they undergo Brownian motion. mdpi.commdpi.com The results are typically reported as a hydrodynamic diameter, which represents the diameter of a sphere that diffuses at the same rate as the particle being measured. mdpi.com

DLS is particularly useful for determining the aggregate size of this compound powders in a liquid medium. technologynetworks.combrookhaveninstruments.com For example, it has been used to measure the average size of porous silicon-calcium silicate core-shell nanoparticles, which were found to be around 180 ± 20 nm. nih.gov It has also been employed to characterize nanosilica dispersions used in cement pastes, providing data on the hydrodynamic diameter of the nanoparticles. mdpi.com

| Material | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound (from rice husk with chitosan) | N₂ Adsorption (BJH) | Pore Size | 3.88 nm | usu.ac.id |

| This compound (from rice husk with chitosan) | N₂ Adsorption (BET) | Surface Area | 81.1519 m²/g | usu.ac.id |

| This compound (from rice husk with chitosan) | N₂ Adsorption (BJH) | Pore Volume | 0.1577 cc/g | usu.ac.id |

| Porous Si-Calcium Silicate Nanoparticles | DLS | Hydrodynamic Diameter | 180 ± 20 nm | nih.gov |

| Biodentine Cement | N₂ Adsorption | Pore Volume | Smallest among tested cements | nih.gov |

| MTA-Angelus Cement | N₂ Adsorption | Specific Surface Area | Largest among tested cements | nih.gov |

Theoretical Modeling and Computational Simulation of Calcium Silicate Behavior

Atomistic and Molecular-Level Simulations

Atomistic and molecular-level simulations are fundamental to understanding the basic building blocks of calcium silicate (B1173343) hydrates. These simulations operate at the scale of atoms and molecules, providing detailed information about structure, bonding, and dynamics.

Force Field Development and Application for Calcium Silicate Hydrate (B1144303) (C-S-H)

Molecular dynamics simulations of C-S-H rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. The development of accurate force fields is crucial for realistic simulations. Several force fields have been developed and are commonly used for this compound systems, each with its own strengths and specific applications. mdpi.com

For instance, ClayFF is a versatile force field capable of simulating water and multi-component mineral systems, making it suitable for the large and disordered systems characteristic of this compound hydrates. mdpi.com It has been widely applied in molecular dynamics studies focusing on the mechanical, adsorption, and transport properties of C-S-H gel. mdpi.com Another notable development is the CSH-FF, which was created by refining the parameters for Calcium (Ca), Silicon (Si), and Oxygen (O) within the ClayFF framework. mdpi.com The Reactive Force Field (ReaxFF) is distinct in its ability to simulate chemical reactions, including the formation and breaking of chemical bonds, which is essential for studying hydration processes. mdpi.comfrontiersin.org Other force fields like COMPASS, CementFF, and INTERFACE are also utilized in the simulation of C-S-H, each contributing to the understanding of its mechanical properties and interlayer molecular behavior. mdpi.com

| Force Field | Key Features & Applications |

| ClayFF | Simulates water, mineral systems, and aqueous solution interfaces. Widely used for mechanical, adsorption, and transport properties of C-S-H. mdpi.com |

| CSH-FF | An improved version of ClayFF with refined parameters for Ca, Si, and O. mdpi.com |

| ReaxFF | A reactive force field that can simulate chemical bond formation and breaking. Used for studying chemical reactions in C-S-H gels. mdpi.comfrontiersin.org |

| COMPASS | A high-quality generalized ab initio force field used for simulating mechanical properties and ion diffusion in C-S-H gels. mdpi.com |

| CementFF | Specifically developed for cementitious materials, it accurately predicts essential structural and physical characteristics of cement hydrates. mdpi.com |

| INTERFACE | Another force field applied in the simulation of this compound systems. mdpi.com |

Quantum Mechanical Methods (e.g., Density Functional Theory - DFT, Ab Initio Metadynamics) for Bond Strength and Reaction Paths

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio metadynamics, provide a higher level of theory to investigate electronic structures, bond strengths, and reaction mechanisms. mdpi.comnih.gov These methods are computationally intensive but offer unparalleled accuracy for specific processes.

DFT calculations have been employed to study dissolution mechanisms in aluminosilicate (B74896) minerals by examining Al- and Si-terminated sites. mdpi.com Ab initio metadynamics is particularly powerful for studying rare events, such as the breaking of silicate bonds, by accelerating the simulation of these events to extract the energy landscape. acs.org This technique has been used to investigate the dissolution of trithis compound, revealing that the process is a multi-step chemical reaction involving water adsorption, proton exchange, and the breaking of Ca-O bonds. nih.gov Studies have shown that water molecules can lower the free energy barriers for dissolution through both attractive and repulsive effects. nih.gov For example, the energy barrier for breaking an Al-O-Si bond was found to be higher than that for a Si-O-Si bond, indicating that aluminum substitution can increase the stability of the silicate chains. acs.org

Molecular Dynamics Simulations for Structural, Dynamic, and Cohesion Properties of C-S-H

Molecular Dynamics (MD) simulations are a workhorse for studying the structural, dynamic, and cohesive properties of C-S-H. qut.edu.cnresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into the material's behavior. mdpi.com

MD simulations have been used to investigate the interfacial structure and mechanics of C-S-H composites. qut.edu.cn These simulations have revealed that calcium ions at the C-S-H surface play a crucial role in bridging with other materials, such as polymers, by forming bonds. qut.edu.cnresearchgate.net The cohesive strength of C-S-H is influenced by factors like the presence of water molecules and the integrity of the silicate chains. acs.org Uniaxial tensile tests simulated using MD can elucidate the mechanical response of C-S-H, showing how the material deforms and fails under stress. qut.edu.cnresearchgate.net Furthermore, MD simulations are used to study the dynamics of water and ions within the nanoporous structure of C-S-H, which is critical for understanding the durability of cement-based materials. mdpi.compurdue.edu

Modeling of this compound Hydrate Structural Disorder and Compositional Variability

A significant challenge in modeling C-S-H is its inherent structural disorder and compositional variability. The calcium-to-silicon (Ca/Si) ratio in C-S-H can range from approximately 0.6 to 2.3, which significantly impacts its structure and properties. frontiersin.orgmdpi.com The structure is often described as a disordered, layered material with similarities to the natural minerals tobermorite (B576468) and jennite. mdpi.comnih.gov

Computational models must account for this variability. Models are often based on the structures of tobermorite (for lower Ca/Si ratios) and jennite (for higher Ca/Si ratios). mdpi.com To accommodate higher Ca/Si ratios than that of crystalline tobermorite, models may incorporate features like the removal of bridging silicate tetrahedra or the inclusion of interlayer calcium ions. iucr.orgnih.gov The introduction of turbostratic stacking, where layers are randomly rotated and translated relative to each other, is a technique used to model the nanoscale structural disorder. nih.gov The variability also extends to the length of the silicate chains, which can exist as monomers, dimers, and longer chains. nih.gov

| Structural Feature | Modeling Approach | Significance |

| Variable Ca/Si Ratio | Based on tobermorite and jennite structures; removal of bridging tetrahedra; addition of interlayer Ca2+. mdpi.comiucr.org | Determines the density, chain length, and mechanical properties of C-S-H. mdpi.com |

| Structural Disorder | Turbostratic stacking of layers; amorphous arrangements of particles. frontiersin.orgnih.gov | Reflects the non-crystalline nature of C-S-H observed experimentally. frontiersin.org |